4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
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Overview
Description
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a synthetic organic compound that features a unique combination of pyrazole and isoxazole rings
Mechanism of Action
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Molecular simulation study: BMC Chemistry, 24(1), 1-11
- Imidazole derivatives: BMC Chemistry, 15(1), 12
- 3,5-Dimethylpyrazole: Wikipedia
Biochemical Analysis
Biochemical Properties
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and cell viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses have been found to be beneficial in modulating specific biochemical pathways without causing significant toxicity . High doses can lead to adverse effects, including organ toxicity and behavioral changes . Threshold effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the isoxazole ring.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring is often formed through a cyclization reaction involving an α,β-unsaturated carbonyl compound and a nitrile oxide.
Coupling of the Rings: The final step involves coupling the pyrazole and isoxazole rings through a suitable linker, such as a carboxylic acid group, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 5-Ethylisoxazole-3-carboxylic acid
- 4-(1H-pyrazol-4-yl)methyl-5-methylisoxazole-3-carboxylic acid
Uniqueness
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is unique due to the specific combination of pyrazole and isoxazole rings, which imparts distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEDAUMNUZMIPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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